molecular formula C15H15N5O2S2 B2885021 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034289-97-7

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2885021
CAS No.: 2034289-97-7
M. Wt: 361.44
InChI Key: WDAOCJCCOZXXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydroimidazo[2,1-b]thiazole scaffold fused to a phenyl ring at the 6-position. The phenyl group is further substituted with a 1-methyl-1H-pyrazole-4-sulfonamide moiety. Its molecular formula is C₁₆H₁₅N₅O₂S₂, with a molecular weight of 373.46 g/mol.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c1-19-9-11(8-16-19)24(21,22)18-13-5-3-2-4-12(13)14-10-20-6-7-23-15(20)17-14/h2-5,8-10,18H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAOCJCCOZXXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For example, it interacts with kinases and proteases, modulating their activity and influencing downstream signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to alterations in gene expression and cellular metabolism. It can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. Additionally, it affects cellular proliferation and differentiation by modulating the expression of key regulatory genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain kinases by occupying the ATP-binding site, thereby blocking phosphorylation events essential for signal transduction. This compound also influences gene expression by interacting with transcription factors and altering their binding affinity to DNA. These molecular interactions result in the modulation of various cellular processes, including cell cycle progression and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. This compound exhibits good stability under physiological conditions, with minimal degradation over extended periods. Long-term studies have shown that it can induce sustained changes in cellular metabolism and gene expression, leading to prolonged effects on cell proliferation and survival.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting tumor growth and reducing inflammation. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s interaction with off-target proteins and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to drug metabolism and detoxification. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, it can be actively transported into cells via solute carrier transporters, where it accumulates in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins. It can also translocate to the nucleus, where it influences gene expression by binding to transcription factors. Post-translational modifications, such as phosphorylation, can further regulate its localization and activity within the cell.

Biological Activity

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates the imidazo[2,1-b]thiazole and pyrazole moieties. Its molecular formula is C13H14N4O2SC_{13}H_{14}N_4O_2S, with a molecular weight of 302.34 g/mol. The presence of these heterocyclic structures contributes to its biological activity.

Target Pathways:
Research indicates that compounds containing imidazo[2,1-b]thiazole and pyrazole structures can influence various biochemical pathways related to cell growth and apoptosis. Specifically, the compound has shown potential in modulating pathways associated with cancer cell proliferation.

Biological Targets:
The compound may act on multiple targets, including:

  • Kinases: Inhibition of specific kinases involved in cancer progression.
  • Inflammatory Mediators: Reduction of pro-inflammatory cytokines.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown moderate efficacy against various cancer cell lines:

Cell LineIC50 (µM)Activity Description
Kidney Cancer15Moderate growth suppression
Prostate Cancer25Weaker effect compared to kidney cancer
Colon Cancer30Limited activity observed
Leukemia28Variable response

The compound's effectiveness appears to be linked to its ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It displayed notable activity against Gram-positive and Gram-negative bacteria:

Bacterial StrainZone of Inhibition (mm)Comparison to Control
Staphylococcus aureus20Higher than control
Escherichia coli15Comparable to control
Pseudomonas aeruginosa12Lower than control

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Study on Anticancer Activity

A recent study focused on the synthesis and evaluation of pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against renal cell carcinoma with an IC50 value of approximately 15 µM. The mechanism involved the induction of apoptosis through mitochondrial pathways and the activation of p53 signaling .

Study on Antimicrobial Properties

In another study assessing the antimicrobial efficacy of various thiazole and pyrazole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus effectively. The study utilized a well diffusion method to measure antimicrobial activity, revealing a zone of inhibition significantly larger than that observed with standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffold Variations

(a) SRT1720 (N-{2-[3-(piperazine-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}-2-quinoxaline-carboxamide)
  • Structural Differences: Replaces the pyrazole sulfonamide with a quinoxaline carboxamide and adds a piperazine-methyl group.
  • Activity : SIRT1 agonist with demonstrated efficacy in metabolic and age-related diseases .
(b) Delamanid ((2R)-2-Methyl-6-nitro-2-[(4-{4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl}phenoxy)methyl]-2,3-dihydroimidazo[2,1-b][1,3]oxazole)
  • Structural Differences: Substitutes the thiazole ring with an oxazole and includes a nitro group and trifluoromethoxy-phenoxy-piperidine chain.
  • Activity : Antitubercular prodrug targeting mycobacterial cell wall synthesis .
  • Key Insight : The thiazole ring in the target compound may enhance metabolic stability compared to Delamanid’s oxazole core.

Substituent Modifications on the Phenyl Ring

(a) N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
  • Structural Differences : Replaces the pyrazole sulfonamide with a 4-fluorophenyl-pyrrole carboxamide.
  • Molecular Weight : 404.5 g/mol (vs. 373.46 g/mol for the target compound).
  • Key Insight : The fluorophenyl group may enhance lipophilicity and blood-brain barrier penetration, whereas the sulfonamide in the target compound could improve water solubility .
(b) N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide
  • Structural Differences : Substitutes the sulfonamide with a dimethylbenzamide group.
  • Molecular Weight : 349.5 g/mol.

Sulfonamide-Containing Analogs

(a) E6801 (6-chloro-N-(3-(2-dimethylamino)ethyl)-1H-indol-5-yl)imidazo[2,1-b]thiazole-5-sulfonamide)
  • Structural Differences: Uses an indole-thiazole core with a dimethylaminoethyl chain.
  • Activity: Not explicitly stated, but sulfonamides are often associated with kinase or protease inhibition .
  • Key Insight: The target compound’s phenyl-pyrazole sulfonamide may offer better pharmacokinetics than E6801’s charged dimethylaminoethyl group.
(b) N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
  • Structural Differences : Features a benzo-dioxine sulfonamide linked to a pyrazole-thiazole system.
  • Molecular Weight : 392.5 g/mol.
  • Key Insight : The dihydrobenzo-dioxine moiety could confer antioxidant properties absent in the target compound .

Preparation Methods

Cyclization of 3-Allyl-2-Thiohydantoins

Source demonstrates that 2,3-dihydroimidazo[2,1-b]thiazol-5-ones form through polyphosphoric acid (PPA)-mediated cyclization of 3-allyl-2-thiohydantoins (66-96% yield). For the target compound's phenyl-substituted variant:

  • Starting Material : 5-Yliden-3-allyl-2-thiohydantoin (1 equiv)
  • Reagent : PPA (5 equiv) at 120°C for 8 h
  • Product : 2-Halogenomethyl-2,3-dihydroimidazo[2,1-b]thiazole

Critical Parameters :

  • Bromine vs iodine affects halogenation position (C2 vs C6)
  • Substituent effects on cyclization efficiency (electron-withdrawing groups favor 6-position functionalization)

Halogenation and Amination Sequence

Source details iodination at C6 using N-iodosuccinimide (NIS) in dichloroethane (DCE):

Step Reagents/Conditions Yield
Iodination NIS (1.2 equiv), DCE, 60°C, 12 h 78%
Buchwald–Hartwig Amination Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₂CO₃, toluene, 110°C 65%

This produces 2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline ready for sulfonamide coupling.

Preparation of 1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride

Pyrazole Methylation Optimization

Source compares methylation efficiency using different bases:

Base Solvent Time (h) Yield (%)
K₂CO₃ THF 36 0
NaH DMF 12 55
t-BuOK THF 16 78

Optimal Protocol :

  • 3,5-Dimethyl-1H-pyrazole (1 equiv) in THF at 0°C
  • Add KOtBu (1.8 equiv) followed by methyl iodide (1.3 equiv)
  • Stir 16 h at 25°C

Sulfonylation with Chlorosulfonic Acid

Source establishes sulfonyl chloride formation:

  • Reagents : Chlorosulfonic acid (5.5 equiv), ClSO₃H/CHCl₃ (1:2 v/v)
  • Conditions : 0°C → 60°C over 4 h, then SOCl₂ (1.3 equiv)
  • Yield : 82% pure sulfonyl chloride after aqueous workup

Key Quality Control :

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, pyrazole-H)
  • FT-IR: 1362 cm⁻¹ (S=O symmetric stretch)

Coupling of Fragments via Sulfonamide Formation

Amine Activation and Reaction

Source details EDCI/HOBt-mediated coupling:

  • Reactants :
    • 2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline (1 equiv)
    • 1-Methyl-1H-pyrazole-4-sulfonyl chloride (1.05 equiv)
  • Conditions :
    • DMF, 0°C → RT over 30 min
    • EDCI (1.2 equiv), HOBt (1.2 equiv), Et₃N (3 equiv)
    • 12 h stirring under N₂ atmosphere
  • Workup :
    • Dilute with ice-water, extract with DCM (3×)
    • Column chromatography (SiO₂, EtOAc/hexane 3:7)

Yield : 68% after purification

Reaction Monitoring Data

HPLC analysis shows:

Time (h) Starting Material (%) Product (%)
0 100 0
4 62 31
8 24 69
12 <5 91

Optimization Insight :

  • Excess sulfonyl chloride (≥1.05 equiv) prevents di-amination
  • DMF superior to THF/DCM in solubility tests

Crystallization and Characterization

Recrystallization Conditions

From source’s dihydroimidazopyrazolone protocol:

  • Solvent System : Ethanol/water (4:1 v/v)
  • Cooling Rate : 0.5°C/min from 65°C → 4°C
  • Crystal Quality : Needle-shaped crystals suitable for X-ray

Purity Data :

  • HPLC: 99.2%
  • mp: 214-216°C (decomp.)

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.34 (s, 1H, pyrazole-H)
  • δ 7.89 (d, J = 8.4 Hz, 2H, aromatic)
  • δ 4.12 (t, J = 7.6 Hz, 2H, dihydrothiazole-CH₂)
  • δ 3.91 (s, 3H, N-CH₃)

HRMS (ESI+) :

  • Calculated for C₁₆H₁₆N₅O₂S₂ [M+H]⁺: 382.0741
  • Found: 382.0738

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Adapting source’s microwave methodology:

Parameter Conventional Microwave
Time 8 h 25 min
Yield 76% 82%
PPA Equiv 5 3

Conditions : 150 W, 120°C, sealed vessel

Flow Chemistry Approach

Pilot-scale adaptation from source:

  • Sulfonylation Continuous Flow Reactor :

    • Residence time: 12 min
    • Throughput: 1.2 kg/h
    • Conversion: 98%
  • Advantages :

    • Reduced SO₂ emissions
    • Consistent sulfonyl chloride quality (RSD <2%)

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction temperature , solvent polarity , and reaction time to maximize yield and purity. For example, highlights the use of N,N-dimethylformamide (DMF) as a solvent and K₂CO₃ as a base in a room-temperature reaction for analogous sulfonamide-thiazole derivatives. Reaction monitoring via TLC or HPLC is essential to confirm intermediate formation and minimize side products . emphasizes the importance of stepwise purification (e.g., column chromatography) to isolate the final compound with >95% purity.

Basic: How can structural characterization be performed to validate the compound’s identity?

Key techniques include:

  • NMR spectroscopy : To confirm proton environments (e.g., imidazothiazole protons at δ 7.2–8.1 ppm and sulfonamide protons at δ 3.1–3.5 ppm) .
  • Mass spectrometry (MS) : To verify molecular weight (e.g., molecular ion peak matching the theoretical mass of 288.33 g/mol) .
  • X-ray crystallography : For resolving stereochemistry and intermolecular interactions, as noted in for structurally similar thiazole derivatives .

Basic: What methodologies are recommended for assessing its biological activity?

  • In vitro enzyme inhibition assays : Measure IC₅₀ values using dose-response curves (e.g., 10 nM–100 µM concentration ranges) against target enzymes like bacterial dihydrofolate reductase, as sulfonamide derivatives often target folate pathways .
  • Cellular assays : Evaluate cytotoxicity (e.g., via MTT assays) and antimicrobial activity (e.g., MIC determination against Gram-positive/negative strains) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from variations in assay conditions (e.g., pH, co-solvents) or compound purity . To address this:

  • Replicate assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Verify compound integrity post-assay using HPLC to rule out degradation .
  • Cross-validate results with structurally related compounds (e.g., ’s iodinated imidazopyridine analogs) to identify structure-activity trends .

Advanced: What strategies elucidate the reaction mechanism of sulfonamide-thiazole coupling?

  • Kinetic studies : Monitor reaction progress via ¹H NMR to detect intermediates (e.g., thiolate anions in SNAr mechanisms) .
  • Computational modeling : Use DFT calculations to map energy profiles for key steps like nucleophilic substitution at the sulfonamide sulfur .
  • Isotopic labeling : Introduce ³⁵S-labeled sulfonamide precursors to track bond formation .

Advanced: How can in silico modeling predict target interactions for this compound?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., bacterial DHFR). Focus on hydrogen bonding with sulfonamide groups and π-π stacking with the imidazothiazole ring .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to assess binding affinity .
  • Pharmacophore mapping : Identify critical features (e.g., sulfonamide’s H-bond donors) using tools like Schrödinger’s Phase .

Advanced: What analytical approaches differentiate polymorphic forms of this compound?

  • PXRD : Compare diffraction patterns to reference data for known polymorphs .
  • DSC/TGA : Measure melting points and thermal stability (e.g., decomposition above 200°C for the stable form) .
  • Solid-state NMR : Resolve differences in hydrogen bonding networks between polymorphs .

Advanced: How to design derivatives to enhance metabolic stability?

  • SAR studies : Modify the pyrazole ring (e.g., introduce electron-withdrawing groups) to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Mask the sulfonamide group with ester linkages to improve oral bioavailability .
  • Metabolite identification : Use LC-MS/MS to track hepatic microsome degradation pathways .

Advanced: What techniques validate target engagement in cellular environments?

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins in lysates post-treatment .
  • Pull-down assays : Use biotinylated analogs to isolate bound proteins for identification via Western blot .
  • Fluorescence polarization : Quantify binding affinity in live cells using fluorescently labeled probes .

Advanced: How to address low solubility in aqueous buffers during in vivo studies?

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance solubility .
  • Salt formation : Synthesize sodium or potassium salts of the sulfonamide group .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.